4-isocyanato-1-methyl-1H-indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

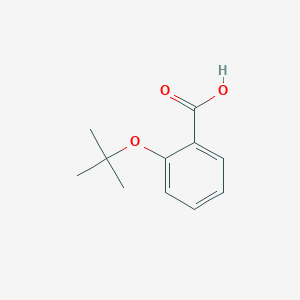

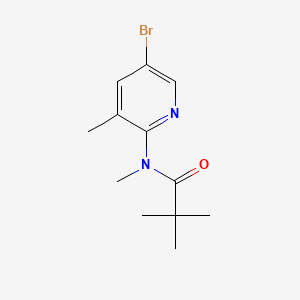

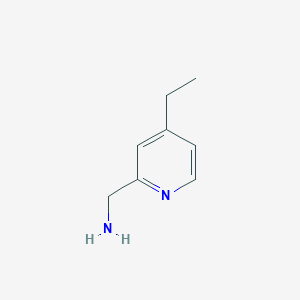

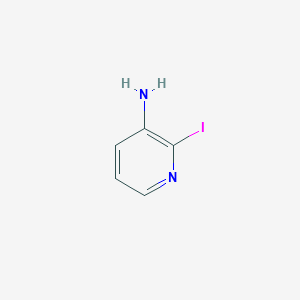

4-isocyanato-1-methyl-1H-indole is a chemical compound with the molecular formula C10H8N2O . It is also known by other names such as 4-isocyanato-1-methylindole and 1H-Indole,4-isocyanato-1-methyl . The molecular weight of this compound is 172.18 g/mol .

Molecular Structure Analysis

The InChI representation of 4-isocyanato-1-methyl-1H-indole is InChI=1S/C10H8N2O/c1-12-6-5-8-9 (11-7-13)3-2-4-10 (8)12/h2-6H,1H3 . The Canonical SMILES representation is CN1C=CC2=C (C=CC=C21)N=C=O .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-isocyanato-1-methyl-1H-indole include a molecular weight of 172.18 g/mol . It has a computed XLogP3-AA value of 2.8, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 172.063662883 g/mol . The topological polar surface area is 34.4 Ų . The compound has a heavy atom count of 13 .

Aplicaciones Científicas De Investigación

Application in Drug Synthesis

Field

Summary of Application

Indole derivatives are significant in the synthesis of natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body .

Methods of Application

The synthesis of indole derivatives involves various chemical reactions, including electrophilic substitution due to excessive π-electrons delocalization .

Results or Outcomes

Indole derivatives have shown various biologically vital properties, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Application as an Infrared Probe

Field

Summary of Application

Cyano-tryptophans, such as 5-cyanoindole and 4-cyanoindole, have been used as effective infrared probes .

Methods of Application

These compounds have been utilized to assess the hydration status within a local environment, exploiting their Fermi resonance properties .

Results or Outcomes

The nitrile stretching vibration of these compounds shows a linear correlation with solvent parameters .

Application in Alkaloid Synthesis

Field

Summary of Application

Indoles are significant heterocyclic systems in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Methods of Application

The synthesis of indole derivatives involves various chemical reactions .

Results or Outcomes

Indoles, both natural and synthetic, show various biologically vital properties .

Application in Umpolung

Field

Summary of Application

Indole is an electron-rich compound and generally prefers electrophilic rather than nucleophilic substitution . This limitation can be avoided by using the umpolung, from the German word meaning polarity inversion .

Methods of Application

In umpolung, the indole molecule, especially the C2 and C3 positions, behave as an electrophile .

Results or Outcomes

C2-functionalized indoles have substantial importance in synthetic and pharmaceutical chemistry .

Safety And Hazards

4-isocyanato-1-methyl-1H-indole is harmful if swallowed or inhaled . It causes serious eye irritation and skin irritation . It may also cause respiratory irritation and is harmful in contact with skin . Protective measures such as wearing protective gloves, protective clothing, eye protection, and face protection are recommended .

Direcciones Futuras

Propiedades

IUPAC Name |

4-isocyanato-1-methylindole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c1-12-6-5-8-9(11-7-13)3-2-4-10(8)12/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVGVHXVLMROUII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C(C=CC=C21)N=C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594539 |

Source

|

| Record name | 4-Isocyanato-1-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-isocyanato-1-methyl-1H-indole | |

CAS RN |

887922-92-1 |

Source

|

| Record name | 4-Isocyanato-1-methyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887922-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isocyanato-1-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine](/img/structure/B1287993.png)